Cas no 1529771-67-2 (8-Fluoro-3-phenylchroman-4-one)

8-Fluoro-3-phenylchroman-4-one 化学的及び物理的性質
名前と識別子
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- 8-Fluoro-3-phenylchroman-4-one
- 8-Fluoro-3-phenyl-chroman-4-one
- BDBM50445509
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- インチ: 1S/C15H11FO2/c16-13-8-4-7-11-14(17)12(9-18-15(11)13)10-5-2-1-3-6-10/h1-8,12H,9H2
- InChIKey: SFLDITPKEYNRDS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC2=C1OCC(C1C=CC=CC=1)C2=O
計算された属性
- せいみつぶんしりょう: 242.07430775 g/mol
- どういたいしつりょう: 242.07430775 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ぶんしりょう: 242.24
- 疎水性パラメータ計算基準値(XlogP): 3.2
8-Fluoro-3-phenylchroman-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292393-1g |
8-Fluoro-3-phenylchroman-4-one |
1529771-67-2 | 97% | 1g |
$701 | 2022-06-12 | |
Chemenu | CM292393-1g |
8-Fluoro-3-phenylchroman-4-one |
1529771-67-2 | 97% | 1g |
$701 | 2021-06-17 |
8-Fluoro-3-phenylchroman-4-one 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
8-Fluoro-3-phenylchroman-4-oneに関する追加情報
8-Fluoro-3-phenylchroman-4-one: A Comprehensive Overview
8-Fluoro-3-phenylchroman-4-one (CAS No. 1529771-67-2) is a unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the chromanone family, which is a class of bicyclic structures with a benzene ring fused to a gamma-pyrone ring. The presence of a fluorine atom at the 8-position and a phenyl group at the 3-position introduces distinct electronic and steric properties, making it a promising candidate for various applications in drug discovery and development.
The structural uniqueness of 8-fluoro-3-phenylchroman-4-one lies in its chromanone scaffold, which is known for its ability to interact with biological targets such as kinases, proteases, and other enzymes. Recent studies have highlighted its potential as a lead compound in the development of anti-inflammatory, anticancer, and neuroprotective agents. For instance, researchers have reported that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways.
One of the most intriguing aspects of 8-fluoro-3-phenylchroman-4-one is its ability to modulate cellular signaling pathways. A study published in the *Journal of Medicinal Chemistry* demonstrated that this compound can inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor involved in immune responses and inflammation. This finding underscores its potential as an anti-inflammatory agent with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, 8-fluoro-3-phenylchroman-4-one has shown promise in anticancer research. Preclinical studies have revealed that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and lung cancer cells. The mechanism of action appears to involve the modulation of mitochondrial function and the activation of caspase pathways. These findings suggest that 8-fluoro-3-phenylchroman-4-one could serve as a lead compound for developing novel anticancer therapies with enhanced selectivity and efficacy.
The synthesis of 8-fluoro-3-phenylchroman-4-one involves a multi-step process that typically starts with the preparation of chromanone derivatives followed by fluorination at the 8-position. Recent advancements in fluorination techniques have enabled researchers to achieve higher yields and better purity levels, making this compound more accessible for further studies. Moreover, computational chemistry tools such as molecular docking and quantum mechanics have been employed to optimize the structure of 8-fluoro-3-phenylchroman-4-one for improved bioavailability and target specificity.
Another area where 8-fluoro-3-phenylchromanone has shown potential is in neuroprotection. Studies conducted on animal models of neurodegenerative diseases such as Alzheimer's disease have demonstrated that this compound can mitigate oxidative stress and reduce amyloid-beta aggregation. These effects are attributed to its ability to scavenge free radicals and inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.
Despite its promising properties, further research is needed to fully understand the pharmacokinetics, toxicity profile, and mechanism of action of 8-fluoro-chromanone derivatives like CAS No. 1529771672. Collaborative efforts between academia and industry are essential to translate these findings into clinically relevant therapies.
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